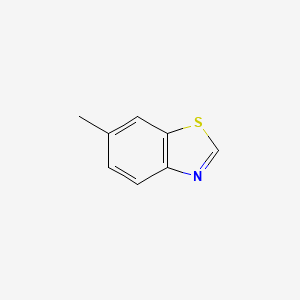

6-Methylbenzothiazole

Beschreibung

Significance of the Benzothiazole (B30560) Heterocyclic Scaffold in Chemical Science

The benzothiazole nucleus is a privileged scaffold in medicinal chemistry and materials science, a status owed to its unique structural and electronic properties. This heterocyclic system, containing nitrogen and sulfur atoms, provides a versatile platform for chemical modifications, allowing for the synthesis of a wide array of derivatives with diverse applications. nih.govbenthamdirect.com The planar nature of the benzothiazole ring facilitates interactions with biological targets such as enzymes and receptors through mechanisms like π-π stacking.

The inherent bioactivity of the benzothiazole core has led to its incorporation into numerous pharmacologically active molecules. crimsonpublishers.com Derivatives of benzothiazole have demonstrated a broad spectrum of therapeutic potential, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antiviral activities. nih.govbenthamdirect.comjchemrev.com This wide range of biological effects has spurred continuous research into novel benzothiazole-based compounds as potential drug candidates for a multitude of diseases. jchemrev.comjchemrev.com

Beyond its medicinal applications, the benzothiazole scaffold is also a key component in the development of advanced materials. Its derivatives are utilized in the synthesis of dyes and pigments, contributing to vibrant and long-lasting colors in the textile industry. chemimpex.comcymitquimica.com Furthermore, the unique photophysical properties of certain benzothiazole compounds make them valuable as fluorescent probes and in the development of materials with specific optical and electrical characteristics. ontosight.ai

Historical Context and Current Research Trajectories of 6-Methylbenzothiazole

The history of benzothiazole chemistry dates back to the late 19th century, with the first synthesis of the parent compound. Over the decades, research has expanded to explore the synthesis and properties of its various derivatives. This compound, a derivative with a methyl group at the 6-position of the benzene (B151609) ring, has emerged as a compound of significant interest.

Early research on this compound and its precursors, such as 2-amino-6-methylbenzothiazole (B160888), laid the groundwork for its use as a versatile intermediate in organic synthesis. chemimpex.comorgsyn.org One of the widely reported methods for synthesizing the 2-amino derivative involves the reaction of p-toluidine (B81030) with potassium thiocyanate (B1210189) and bromine in glacial acetic acid.

Current research on this compound is multifaceted, with significant efforts in both medicinal chemistry and materials science. In the medical field, derivatives of this compound are being investigated for their potential as:

Anticancer agents: Studies have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including breast, liver, and gastric cancer.

Antimicrobial agents: Research has highlighted the antimicrobial activity of this compound derivatives against a range of bacteria and fungi. For instance, one study reported a minimum inhibitory concentration (MIC) of 0.008 μg/mL against Streptococcus pneumoniae.

Enzyme inhibitors: The 6-methyl group can enhance the binding of benzothiazole derivatives to specific enzyme targets.

In the realm of materials science, this compound serves as a precursor for the synthesis of fluorescent probes, such as those used for sensing specific DNA structures. Its derivatives are also being explored for their potential in developing novel hole-transporting materials for use in perovskite solar cells. rsc.org

Interactive Data Table: Research Applications of this compound Derivatives

| Research Area | Specific Application | Key Findings |

| Medicinal Chemistry | Anticancer Agents | Derivatives show cytotoxic effects on breast, liver, and gastric cancer cell lines. |

| Antimicrobial Agents | Exhibits activity against various bacteria and fungi, with a reported MIC of 0.008 μg/mL against Streptococcus pneumoniae. | |

| Enzyme Inhibitors | The 6-methyl group can improve binding to enzyme targets. | |

| Materials Science | Fluorescent Probes | Precursor for sensors specific to G-quadruplex DNA structures. |

| Perovskite Solar Cells | Derivatives are being investigated as hole-transporting materials. rsc.org |

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-methyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NS/c1-6-2-3-7-8(4-6)10-5-9-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVKILQAPNDCUNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395841 | |

| Record name | 6-methylbenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2942-15-6 | |

| Record name | 6-Methylbenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2942-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-methylbenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methyl-1,3-benzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies of 6 Methylbenzothiazole

Core Synthesis Pathways of 6-Methylbenzothiazole

The synthesis of the this compound core, a significant heterocyclic scaffold, is achieved through various chemical reactions, primarily involving the formation of the thiazole (B1198619) ring fused to a p-toluidine-derived benzene (B151609) ring.

Ring Closure and Cyclization Reactions for Benzothiazole (B30560) Formation

The foundational methods for constructing the benzothiazole ring system often involve the reaction of an ortho-substituted aniline (B41778) with a sulfur-containing reagent. In the case of this compound, the primary precursor is p-toluidine (B81030).

One of the classic and widely cited methods is the reaction of p-toluidine with sodium thiocyanate (B1210189) in the presence of sulfuric acid to form p-tolylthiourea. orgsyn.org This intermediate is then subjected to cyclization using sulfuryl chloride to yield 2-amino-6-methylbenzothiazole (B160888). orgsyn.org Variations of this approach include the use of cupric thiocyanate or the electrolysis of p-toluidine with ammonium (B1175870) thiocyanate. orgsyn.org

Another significant pathway involves the reaction of p-toluidine with elemental sulfur at high temperatures and pressures. This process, often referred to as the dehydrothio-p-toluidine synthesis, directly yields 2-(4-aminophenyl)-6-methylbenzothiazole. google.com Industrial-scale synthesis has been optimized by conducting this reaction at temperatures between 280°C and 550°C and pressures of at least 28 atmospheres, which can be operated continuously and results in higher yields compared to older batch processes. google.com

A further method involves the cyclization of 2-amino-5-methylbenzenethiol (B1267416). This precursor can be obtained from the hydrolysis of 2-amino-6-methylbenzothiazole. rsc.org The subsequent ring closure can be achieved using various reagents, including carbon dioxide in the presence of a hydrosilane and a base. rsc.org

The table below summarizes key ring-closure reactions for the synthesis of this compound derivatives.

| Starting Material(s) | Reagent(s) | Product | Reference(s) |

| p-Toluidine, Sodium thiocyanate, Sulfuric acid | Sulfuryl chloride | 2-Amino-6-methylbenzothiazole | orgsyn.org |

| p-Toluidine, Sulfur | High temperature and pressure | 2-(4-Aminophenyl)-6-methylbenzothiazole | google.com |

| 2-Amino-5-methylbenzenethiol | Carbon dioxide, Diethylsilane, DBN | This compound | rsc.org |

| p-Toluidine, Sodium sulfide, Catalyst | Cyclization followed by sulfonation | 2-(4-Anilino)-6-methyl-7-sulfonic-benzothiazole | google.com |

Sustainable and Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzothiazole derivatives to minimize environmental impact. encyclopedia.pubnih.govijnc.ir These approaches focus on using less hazardous reagents, reducing waste, and employing energy-efficient methods. encyclopedia.pubnih.govijnc.ir

One notable green synthetic route is the use of carbon dioxide (CO₂) as a C1 source for the direct carboxylation of aromatic heterocycles. lookchem.com For instance, the cyclization of 2-amino-5-methylbenzenethiol using CO₂ as a carbonyl source, facilitated by a hydrosilane reducing agent and a base, represents a modern, high-yield method. rsc.org This reaction avoids the use of more toxic C1 sources.

The use of alternative energy sources like microwave irradiation and ultrasound has also been explored to accelerate reactions, often leading to higher yields and cleaner products in shorter reaction times. encyclopedia.pub For example, the synthesis of Schiff bases from 2-amino-6-methylbenzothiazole has been achieved using microwave-assisted methods, which aligns with green chemistry principles by reducing reaction time and energy consumption.

Furthermore, the development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, contributes to the greenness of the process by reducing the need for purification of intermediates and minimizing solvent usage. nih.govmdpi.com The metal-free synthesis of benzothiazolethiones from o-haloanilines and carbon disulfide is an example of a milder and more environmentally friendly approach. thieme-connect.com The use of ethyl lactate (B86563), a green solvent, has also been reported in the synthesis of Schiff bases derived from 6-methyl-2-aminobenzothiazole. bas.bg

Functionalization and Derivatization of the this compound Core

The this compound scaffold serves as a versatile platform for the synthesis of a wide array of derivatives through functionalization at various positions. The methyl group at the 6-position and the potential for substitution at the 2-position are key sites for chemical modification.

Introduction of Amino, Hydrazino, and Thiol Moieties

The introduction of amino, hydrazino, and thiol groups onto the this compound core is a common strategy to create intermediates for further derivatization.

Amino Group: The 2-amino-6-methylbenzothiazole derivative is a common starting point and can be synthesized directly through ring-closure reactions as previously mentioned. orgsyn.orgresearchgate.net Further functionalization of the benzene ring is possible, for instance, by nitration followed by reduction to introduce an additional amino group. semanticscholar.org

Thiol Group: The introduction of a thiol group at the 2-position to form 6-methyl-2-mercaptobenzothiazole can be achieved through several methods. One approach involves the reaction of 2,4-dibromo-6-methylbenzothiazole (B134785) with sodium hydrogensulfide in methanol. prepchem.com Another general method for synthesizing benzothiazole-2-thiones involves the reaction of o-haloanilines with carbon disulfide. thieme-connect.com

Synthesis of Schiff Bases Incorporating this compound

Schiff bases, characterized by the azomethine (-C=N-) group, are readily synthesized from the amino-substituted this compound. The general method involves the condensation of 2-amino-6-methylbenzothiazole with various aldehydes or ketones. bas.bgjocpr.comekb.egdoaj.orgorientjchem.org

The reaction is typically carried out by refluxing equimolar amounts of the 2-amino-6-methylbenzothiazole and the desired carbonyl compound in a suitable solvent, such as absolute ethanol. actapharmsci.comjocpr.com A catalytic amount of an acid, like glacial acetic acid, or a base, like piperidine, is often added to facilitate the reaction. actapharmsci.comjocpr.com

A variety of aldehydes have been used to synthesize Schiff bases of this compound, including substituted benzaldehydes (e.g., o-vanillin, 2-hydroxy-4-methoxybenzaldehyde) and heterocyclic aldehydes (e.g., thiophene-2-carbaldehyde). jocpr.comekb.egdoaj.org The resulting Schiff bases are often crystalline solids and can be purified by recrystallization. jocpr.com

The table below provides examples of Schiff base synthesis from 2-amino-6-methylbenzothiazole.

| Aldehyde/Ketone | Catalyst | Solvent | Product | Reference(s) |

| o-Vanillin | Piperidine | Absolute Ethanol | o-Vanilidine-2-amino-6-methylbenzothiazole | jocpr.com |

| 2-Hydroxy-4-methoxybenzaldehyde (B30951) | - | Ethanol | Schiff base of 2-hydroxy-4-methoxybenzaldehyde and 2-amino-6-methylbenzothiazole | ekb.eg |

| Thiophene-2-carbaldehyde (B41791) | - | - | Schiff base of thiophene-2-carbaldehyde and 2-amino-6-methylbenzothiazole | doaj.org |

| 2-Methoxy-1-naphtaldehyde | Yb(OTf)₃ | Ethyl L-lactate/Water | (2-methoxy-1-naphthyl methylene)-6-methyl-benzothiazole-2-yl-amine | bas.bg |

| Various Acetophenones | Glacial Acetic Acid | Absolute Ethanol | Schiff bases of various acetophenones and 2-hydrazino-6-methylbenzothiazole | actapharmsci.com |

Phosphorylation and Thiophosphorylation Strategies

The introduction of phosphorus-containing groups onto the this compound scaffold can lead to compounds with interesting biological properties. Both phosphorylation and thiophosphorylation reactions have been reported.

These reactions typically involve the treatment of a suitable this compound derivative, such as 2-(4'-aminophenyl)-6-methylbenzothiazole, with a phosphorylating or thiophosphorylating agent. google.comzenodo.orgresearchgate.netgrafiati.com Common reagents for this purpose are phosphorus oxychloride (POCl₃) for phosphorylation and phosphorus thiochloride (PSCl₃) for thiophosphorylation. zenodo.orgresearchgate.net

The reaction is generally carried out in an anhydrous solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (CH₂Cl₂) in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid generated during the reaction. researchgate.net The stoichiometry of the reactants can be varied to control the degree of substitution, leading to mono-, di-, or tri-substituted products. researchgate.net Similar strategies have been applied to other benzothiazole derivatives, such as the thiophosphorylation of 3-methyl-2-benzothiazolinone hydrazone. tandfonline.com

Halogenation and Nitro-Substitution Reactions

Halogenation and nitro-substitution are important electrophilic substitution reactions that introduce halogen atoms (F, Cl, Br, I) or a nitro group (-NO2) onto the benzothiazole ring system. These functional groups can significantly alter the electronic properties and reactivity of the molecule, serving as handles for further chemical modifications.

Halogenation:

The introduction of halogens to the this compound core can be achieved through various methods. For instance, the bromination of 2-amino-6-methylbenzothiazole can be carried out using bromine in a solvent like chloroform, yielding 2-amino-4-bromo-6-methylbenzothiazole. chemicalbook.com This reaction typically proceeds at room temperature over a couple of hours. chemicalbook.com The position of halogenation is influenced by the existing substituents on the benzothiazole ring.

Another approach involves the reaction of p-toluidine with potassium thiocyanate and subsequent treatment with bromine in acetic acid to produce 2-aminobenzothiazoles. orgsyn.org This method has been reported to yield nearly quantitative results. orgsyn.org The resulting amino group can then be modified or removed to yield the desired halogenated this compound derivative.

Nitro-Substitution:

Nitro groups are powerful electron-withdrawing groups that can be introduced into the benzothiazole ring system to create derivatives with altered biological activities. nih.govpnrjournal.com The synthesis of 6-nitro-2-aminobenzothiazole can be accomplished by reacting 4-nitroaniline (B120555) with potassium thiocyanate and bromine in acetic acid. rsc.org The resulting 2-amino-6-nitrobenzothiazole (B160904) can then be used as a precursor for a variety of other derivatives. nih.govevitachem.com For example, it can be reacted with aldehydes to form Schiff bases. nih.gov

The presence of a nitro group can be advantageous for certain biological applications. For instance, some 6-nitrobenzothiazole (B29876) derivatives have shown promising antimicrobial and anticancer activities. pnrjournal.comevitachem.com

The following table summarizes some examples of halogenation and nitro-substitution reactions on benzothiazole derivatives:

| Starting Material | Reagents and Conditions | Product | Reference |

| 2-Amino-6-methylbenzothiazole | Bromine, Chloroform, 20°C, 2h | 2-Amino-4-bromo-6-methylbenzothiazole | chemicalbook.com |

| p-Toluidine | KSCN, Acetic Acid, then Bromine | 2-Aminobenzothiazole derivatives | orgsyn.org |

| 4-Nitroaniline | KSCN, Bromine, Acetic Acid | 2-Amino-6-nitrobenzothiazole | rsc.org |

| 2-Amino-6-nitrobenzothiazole | 3,5-Diiodosalicylic aldehyde, MW irradiation | Schiff base of 2-amino-6-nitrobenzothiazole | nih.gov |

Mechanistic Investigations of this compound Synthesis Reactions

Understanding the reaction mechanisms involved in the synthesis of this compound and its derivatives is crucial for optimizing reaction conditions, improving yields, and controlling selectivity. This section delves into the elucidation of reaction pathways and the role of catalysts and reaction conditions.

Elucidation of Reaction Mechanisms and Intermediates (e.g., Radical Pathways)

The synthesis of the benzothiazole ring often involves the condensation of a 2-aminothiophenol (B119425) derivative with a carbonyl compound or its equivalent. evitachem.com One proposed mechanism for the formation of 2-substituted benzothiazoles from o-iodoarylisothiocyanates and active methylene (B1212753) compounds involves a radical-nucleophilic substitution (SRN1) pathway. mdpi.com This mechanism suggests the formation of radical intermediates. mdpi.com

In other synthetic routes, such as the reaction of N-arylthioureas, intramolecular oxidative cyclization is a key step. nih.gov This process can be catalyzed by various reagents, including iodine, where molecular oxygen acts as the oxidant. nih.gov The reaction proceeds through the in situ formation of a benzothiourea intermediate. nih.gov

Computational studies, such as those using Bonding Evolution Theory and Density Functional Theory (DFT), have been employed to unravel the intricate details of reaction mechanisms. For example, the mechanism of the intramolecular aza-Wittig reaction to form 2-methylbenzothiazole (B86508) has been investigated, revealing a multi-step process involving the formation and rearrangement of various intermediates. researchgate.net Such studies provide valuable insights into the energetics and feasibility of different reaction pathways. researchgate.netacs.org

Role of Catalysts and Reaction Conditions in Yield and Selectivity

Catalysts and reaction conditions play a paramount role in the synthesis of this compound and its derivatives, significantly influencing reaction rates, yields, and the selectivity of the products formed. researchgate.net

Catalysts:

A wide array of catalysts have been utilized to improve the efficiency of benzothiazole synthesis. These include:

Transition Metal Catalysts: Ruthenium (RuCl3) and palladium (Pd(OAc)2) catalysts have been shown to be effective in the intramolecular oxidative coupling of N-arylthioureas. nih.gov

Acid Catalysts: Sulfamic acid has been used to catalyze the pseudo-four-component reaction for the synthesis of spiroheterocycles containing a benzothiazole moiety, leading to high yields in short reaction times. nih.gov

Nanocatalysts: The use of nanocatalysts is a modern approach that can enhance reaction efficiency and often allows for easier catalyst recovery and reuse. mdpi.com

Green Catalysts: In line with the principles of green chemistry, efforts have been made to use more environmentally benign catalysts and solvents, such as water or ethanol. nih.govmdpi.com

Reaction Conditions:

The optimization of reaction conditions is critical for achieving desired outcomes. Key parameters include:

Temperature: Temperature can significantly affect reaction rates and, in some cases, the product distribution. For instance, in the synthesis of 2-organyl benzothiazoles, a decrease in temperature can drastically reduce the yield. mdpi.com

Solvent: The choice of solvent can influence the solubility of reactants and intermediates, as well as the reaction mechanism itself. The move towards green solvents like water and glycerol (B35011) is a notable trend. mdpi.com

Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful tool to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govmdpi.com

Pressure: In certain industrial-scale syntheses, high pressure is employed to facilitate the reaction, such as the reaction between p-toluidine and sulfur to form the benzothiazole ring.

The following interactive table provides examples of how catalysts and conditions affect the synthesis of benzothiazole derivatives:

| Reaction Type | Catalyst | Conditions | Key Outcome | Reference |

| Intramolecular Oxidative Coupling | RuCl3 | - | High yield of 2-aminobenzothiazoles | nih.gov |

| Intramolecular Oxidative Cyclization | Pd(OAc)2 | - | High yield of 2-(dialkylamino)benzothiazoles | nih.gov |

| Pseudo-four-component reaction | Sulfamic Acid | - | High yield (93%) in 10 minutes | nih.gov |

| Condensation | - | Microwave assistance | Can increase yield to 98% for aliphatic aldehydes | mdpi.com |

| Cyclization | - | High temperature (280–550°C) and pressure (≥28 atm) | Industrial-scale synthesis of this compound |

By carefully selecting catalysts and optimizing reaction conditions, chemists can effectively control the synthesis of this compound and its derivatives to produce a wide range of compounds with tailored properties.

Coordination Chemistry of 6 Methylbenzothiazole Ligands

Synthesis and Characterization of Metal Complexes with 6-Methylbenzothiazole Derivatives

The synthesis of metal complexes involving this compound derivatives typically involves the reaction of a metal salt with the ligand in a suitable solvent system. Characterization of these complexes is achieved through a combination of analytical and spectroscopic techniques.

Complexation with Transition Metal Ions (e.g., Co(II), Ni(II), Cu(II), Fe(II), Mo(VI), Pt(II))

Derivatives of this compound have been successfully used to form complexes with a variety of transition metal ions.

Co(II): Cobalt(II) complexes of 2-amino-6-methylbenzothiazole (B160888) have been synthesized and characterized. For instance, a Co(II) complex was prepared by reacting cobaltous chloride with 2-amino-6-methylbenzothiazole in methanol, resulting in blue crystals. The resulting complex was found to have a distorted tetrahedral geometry. Additionally, ternary complexes of Co(II) with 2-(4´-aminophenyl)-6-methylbenzothiazole and amino acids like leucine (B10760876) and isoleucine have been synthesized and studied. jocpr.com Mixed ligand complexes of Co(II) have also been prepared using a Schiff base derived from isatin (B1672199) and 2-amino-6-methylbenzothiazole, along with curcumin (B1669340), suggesting an octahedral geometry. rjptonline.org

Ni(II) and Cu(II): Schiff base ligands derived from the condensation of 2-amino-6-methylbenzothiazole with aldehydes have been used to create complexes with Ni(II) and Cu(II). ekb.egresearchgate.net For example, a Schiff base formed from 2-hydroxy-4-methoxybenzaldehyde (B30951) and 2-amino-6-methylbenzothiazole reacts with hydrated Co(II), Ni(II), and Cu(II) chlorides to form complexes with varying stoichiometries. ekb.egekb.eg Spectroscopic data suggest tetrahedral and octahedral geometries for the Ni(II) complexes and square planar or distorted octahedral geometries for the Cu(II) complexes, depending on the ligand-to-metal ratio. ekb.eg Copper surfactants incorporating 2-amino-6-methylbenzothiazole have also been synthesized and characterized. openpharmaceuticalsciencesjournal.com

Fe(II): A proton transfer compound derived from 2-amino-6-methylbenzothiazole and dipicolinic acid has been used to synthesize an Fe(II) complex. researchgate.net

Mo(VI): Molybdenum(VI) complexes have been synthesized by reacting MoO2X2 (where X = Cl, Br) with 2-amino-6-methylbenzothiazole. derpharmachemica.com These reactions yield cis-dihalido-dioxidobis(2-amino-6-methylbenzothiazole)molybdenum(VI) complexes, which are proposed to have a distorted octahedral geometry. derpharmachemica.comresearchgate.net

Pt(II): Neutral mixed-ligand complexes of platinum(II) with the formula [Pt(2-Amino-6-methyl BTZ)2Cl2] have been prepared by reacting PtCl₂ with 2-amino-6-methylbenzothiazole. ijfmr.com These complexes are diamagnetic, suggesting a square planar geometry. ijfmr.com Palladium(II) complexes with the general formula [PdL2Cl2], where L is 2-amino-6-methylbenzothiazole, have also been synthesized and characterized. bohrium.comnih.gov

Formation and Characterization of Mixed-Ligand Metal Complexes

Mixed-ligand complexes contain more than one type of ligand coordinated to the central metal ion. Several mixed-ligand complexes involving this compound derivatives have been reported.

For example, novel mixed-ligand cyanonitrosyl heterocomplexes of chromium(I) with the general formula [Cr(NO)(CN)2(L)2(H2O)], where L is 2-amino-6-methylbenzothiazole, have been synthesized. tandfonline.comtandfonline.com These complexes are proposed to have an octahedral structure. tandfonline.com

Another study describes the synthesis of mixed-ligand complexes of Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) using curcumin and a Schiff base derived from isatin and 2-amino-6-methylbenzothiazole. rjptonline.org These complexes, with the general formula [M(L)(L')Cl], were also suggested to have an octahedral geometry based on spectroscopic and magnetic data. rjptonline.org Ternary complexes of Co(II) with 2-(4´-aminophenyl)-6-methylbenzothiazole and amino acids have also been prepared, highlighting the versatility of this ligand system in forming complex architectures. jocpr.com

Structural Elucidation of this compound Coordination Compounds

Determining the precise three-dimensional arrangement of atoms in these coordination compounds is essential for understanding their properties. This is primarily achieved through single-crystal X-ray diffraction and various spectroscopic methods.

Single Crystal X-ray Diffraction Studies of Metal-6-Methylbenzothiazole Complexes

Single-crystal X-ray diffraction provides definitive information about the molecular structure of crystalline solids.

A Co(II) complex of 2-amino-6-methylbenzothiazole was analyzed using this technique, confirming its molecular structure. researchgate.netresearchgate.net The study revealed that the 2-amino-6-methylbenzothiazole ligand acts as a monodentate, neutral ligand, coordinating through the nitrogen atom. researchgate.net The analysis showed a distorted tetrahedral geometry around the Co(II) ion, with Co-N bond lengths of approximately 2.021(4) and 2.034(4) Å.

Similarly, the crystal structure of a proton transfer compound formed between 2-amino-6-methylbenzothiazole and dipicolinic acid, along with its Fe(II), Co(II), Ni(II), and Cu(II) complexes, has been determined by single-crystal X-ray diffraction. researchgate.net This analysis provided detailed information on bond lengths and angles, confirming the coordination environments of the metal ions. researchgate.net The molecular structure of 2-amino-6-methylbenzothiazole and its coordination complexes with Ag(I) and Cu(II) have also been determined by X-ray diffraction, revealing an octahedral coordination environment for the copper metal where the 2-amino-6-methylbenzothiazole ligands occupy trans positions. researchgate.net

A Schiff base derived from 6-methyl-2-aminobenzothiazole and 2-methoxy-1-naphtaldehyde was also characterized by single crystal X-ray diffraction, confirming its structure. bas.bg

Spectroscopic Probing of Coordination Geometries and Bonding in this compound Complexes

Various spectroscopic techniques are employed to deduce the coordination geometries and the nature of the metal-ligand bonding.

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in determining the donor sites of the ligand. As mentioned, a shift in the N-H stretching vibrations of the amino group to lower frequencies upon complexation is a strong indicator of its coordination to the metal ion. ijfmr.com In complexes of Schiff base ligands derived from 2-amino-6-methylbenzothiazole, the appearance of a new band for the azomethine group (-C=N-) and shifts in the phenolic C-O stretching frequency confirm coordination through the azomethine nitrogen and phenolic oxygen. researchgate.net

Electronic (UV-Vis) Spectroscopy: The electronic spectra of these complexes provide information about the geometry of the metal center. For instance, the electronic transitions observed for a Co(II) complex of 2-amino-6-methylbenzothiazole were indicative of a distorted octahedral geometry in DMSO solution. For Ni(II) and Cu(II) complexes of a Schiff base ligand, the d-d transition bands in their electronic spectra helped in assigning tetrahedral and square planar or octahedral geometries, respectively. ekb.eg

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligands and to confirm complex formation. openpharmaceuticalsciencesjournal.comderpharmachemica.com In the ¹H NMR spectra of complexes, a broadening of the -NH2 proton peak can indicate coordination through the amino group. openpharmaceuticalsciencesjournal.com

Electron Spin Resonance (ESR) Spectroscopy: ESR is particularly useful for studying paramagnetic complexes, such as those of Cu(II). The ESR spectra of copper complexes of 2-amino-6-methylbenzothiazole derivatives provide information about the geometry and the nature of the metal-ligand bond. openpharmaceuticalsciencesjournal.comijfmr.com

Magnetic Susceptibility: Magnetic moment measurements help in determining the spin state and geometry of the metal complexes. For example, Pt(II) complexes of 2-amino-6-methylbenzothiazole were found to be diamagnetic, which is consistent with a square planar geometry. ijfmr.com The magnetic moment of a Co(II) complex was measured to be 4.12 BM, supporting a tetrahedral or distorted octahedral geometry.

Interactive Data Table: Spectroscopic and Magnetic Data for Selected this compound Complexes

| Complex | Key IR Bands (cm⁻¹) | Electronic Spectra λmax (nm) | Magnetic Moment (B.M.) | Proposed Geometry | Reference |

| [Co(C₈H₈N₂S)₂Cl₂] | ν(NH₂): 3254, 3171 | 265, 310, 420, 730 | 4.12 | Distorted Octahedral | |

| [Pt(C₈H₈N₂S)₂Cl₂] | ν(NH₂): shifted by ~60 cm⁻¹ | Not reported | Diamagnetic | Square Planar | ijfmr.com |

| cis-[Mo(C₈H₈N₂S)₂O₂Cl₂] | ν(NH₂): 3342 | Not reported | Not reported | Distorted Octahedral | derpharmachemica.com |

| [Ni(L)Cl(H₂O)] (L=Schiff base) | ν(C=N): ~1600 | 9532, 11350, 25380 cm⁻¹ | 3.28 | Tetrahedral/Octahedral | ekb.eg |

| [Cu(L)Cl] (L=Schiff base) | ν(C=N): ~1610 | 16722 cm⁻¹ | 1.83 | Square Planar | ekb.eg |

Electronic and Magnetic Properties of this compound Metal Chelates

The electronic and magnetic properties of metal chelates containing this compound ligands are intrinsically linked to the nature of the central metal ion, its oxidation state, the coordination environment, and the specific donor atoms of the ligand involved in bonding. These properties are primarily investigated through electronic (UV-Visible) spectroscopy, magnetic susceptibility measurements, and electron paramagnetic resonance (EPR) spectroscopy.

The electronic spectra of these complexes provide significant insights into the d-orbital splitting of the metal center and the nature of electronic transitions. The spectra typically exhibit bands arising from intra-ligand transitions (π → π* and n → π*), ligand-to-metal charge transfer (LMCT), and d-d transitions. For instance, in Fe(II), Co(II), and Ni(II) complexes with a 2-hydrazino-4-bromo-6-methyl benzothiazole (B30560) ligand, new absorbance peaks in the visible region (400-550 nm) that are absent in the free ligand spectrum are attributed to ligand-to-metal electronic transitions. jocpr.com Similarly, a Co(II) complex of 2-amino-6-methylbenzothiazole shows distinct electronic transitions at 263, 310, 420, and 730 nm. researchgate.net The position and intensity of these d-d bands are diagnostic of the coordination geometry. For example, the electronic spectra of certain Cu(II) complexes with this compound derivatives suggest a distorted octahedral geometry, while others are indicative of a square planar environment. researchgate.netresearchgate.netdoaj.org Platinum(II) complexes, such as [Pt(2-amino-6-methyl BTZ)₂Cl₂], show bands characteristic of a square-planar geometry. ijfmr.comwiley.com

Magnetic susceptibility measurements are crucial for determining the number of unpaired electrons in the metal center, which in turn helps to elucidate the geometry and bonding of the complex. Many this compound complexes with transition metals like Co(II), Ni(II), and Cu(II) are paramagnetic. jocpr.com A Co(II) complex with 2-amino-6-methylbenzothiazole was found to have a magnetic moment of 4.12 B.M., a value characteristic of a tetrahedral Co(II) ion. researchgate.net Other Co(II) complexes with different this compound-derived ligands have shown magnetic moments between 5.01 and 5.12 B.M., which is indicative of a high-spin octahedral geometry. researchgate.net In contrast, complexes with d⁸ metal ions like Pt(II) are typically diamagnetic, consistent with a square-planar geometry where all electrons are paired. ijfmr.com Zn(II) complexes are also found to be diamagnetic, as expected for a d¹⁰ metal ion. christuniversity.in

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying paramagnetic species, providing detailed information about the metal ion's environment. For a Cu(II) complex with a Schiff base derived from 2-amino-6-methylbenzothiazole, the EPR spectrum showed g-tensor values of g|| = 2.27 and g⊥ = 2.06. researchgate.net Since g|| > g⊥ > 2.0023, this pattern is indicative of a tetragonally distorted octahedral geometry with the unpaired electron residing in the d(x²-y²) orbital. researchgate.net The 'g' values for Fe(II), Co(II), and Ni(II) complexes with a substituted this compound ligand were found to be 2.07, 2.01, and 2.02, respectively. jocpr.com These values, being less than 2.3, suggest a significant covalent character in the metal-ligand bond. jocpr.com

Table 1: Electronic Spectral Data for Selected this compound Metal Chelates

| Complex | Metal Ion | Electronic Transitions (λ_max, nm) | Assignment | Proposed Geometry | Reference(s) |

| [Fe(BHMB)] | Fe(II) | 400, 450, 480, 550 | Ligand to Metal Charge Transfer | Octahedral | jocpr.com |

| [Co(BHMB)] | Co(II) | 400, 460, 475, 510 | Ligand to Metal Charge Transfer | Octahedral | jocpr.com |

| [Co(C₈H₈N₂S)₂Cl₂] | Co(II) | 263, 310, 420, 730 | d-d transitions & ligand bands | Distorted Octahedral | researchgate.net |

| [CuL₂] | Cu(II) | ~625 (16000 cm⁻¹) | d-d transition | Distorted Octahedral | doaj.orgsrce.hr |

| [PdL¹(H₂O)Cl] | Pd(II) | 356, 318, 403, 442 | n → π, π → π, ¹A₁g → ¹E₂g, ¹A₁g → ¹B₁g | Square Planar | wiley.com |

| [NiL¹(H₂O)₂(CH₃COO-)] | Ni(II) | 352, 302, 493 | n → π, π → π, ³A₂g → ³T₁g | Octahedral | wiley.com |

BHMB = 2-hydrazino-4-bromo-6-methyl benzothiazole L = Schiff base derived from thiophene-2-carbaldehyde (B41791) and 2-amino-6-methylbenzothiazole L¹ = Derivative of 2-amino-6-methylbenzothiazole and 1,4-naphthoquinone

Table 2: Magnetic Properties of Selected this compound Metal Chelates

| Complex | Metal Ion | Magnetic Moment (μ_eff, B.M.) | Magnetic Behavior | Proposed Geometry | Reference(s) |

| [Co(C₈H₈N₂S)₂Cl₂] | Co(II) | 4.12 | Paramagnetic | Tetrahedral/Distorted Octahedral | researchgate.net |

| Co(II) Schiff Base Complex | Co(II) | 5.01 - 5.12 | Paramagnetic | Octahedral | researchgate.net |

| [Pt(C₈H₈N₂S)₂Cl₂] | Pt(II) | 0 | Diamagnetic | Square Planar | ijfmr.com |

| Zn(II) Schiff Base Complex | Zn(II) | Not Applicable | Diamagnetic | Tetrahedral | christuniversity.in |

| [NiL¹(H₂O)₂(CH₃COO-)] | Ni(II) | 2.90 | Paramagnetic | Octahedral | wiley.com |

| [PdL¹(H₂O)Cl] | Pd(II) | 0.30 | Diamagnetic | Square Planar | wiley.com |

| Fe(II), Co(II), Ni(II) Complexes | Fe(II), Co(II), Ni(II) | Not specified | Paramagnetic | Octahedral | jocpr.com |

L¹ = Derivative of 2-amino-6-methylbenzothiazole and 1,4-naphthoquinone

Biological and Pharmacological Applications of 6 Methylbenzothiazole Derivatives

Anticancer and Antitumor Activity Studies

Derivatives of 6-methylbenzothiazole have been a focal point of cancer research due to their potent cytotoxic effects against various human cancer cell lines. These compounds have shown promise as templates for the development of new anticancer drugs.

Evaluation of Cytotoxicity in Human Cancer Cell Lines (e.g., MCF-7, A549)

Numerous studies have documented the antiproliferative activity of this compound derivatives. For instance, certain novel triazole linked N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine derivatives were synthesized and evaluated for their anticancer activity against breast (MCF-7), lung (A549), and skin (A375) cancer cell lines. nih.gov The results indicated significant cytotoxic effects, with some compounds showing promising activity against these cell lines. nih.gov

In another study, a Cobalt(II) complex of 2-amino-6-methylbenzothiazole (B160888) demonstrated cytotoxicity against the MCF-7 cell line with an IC50 value of 14.12 µM. Furthermore, some 2,6-disubstituted-benzothiazole derivatives have been evaluated against MCF-7, HeLa, and MG63 (human osteosarcoma) cell lines, with a sulphonamide-based derivative showing modest anti-cancer activity. nih.gov

Research has also explored the activity of this compound derivatives against lung cancer. One study identified a derivative that exhibited good anticancer activity against the A549 lung carcinoma cell line. nih.gov Similarly, other research has highlighted the potent cytotoxic activity of substituted phenylamino (B1219803) based methoxy (B1213986) methylbenzothiazole against HeLa cell lines. nih.govtandfonline.com

The table below summarizes the cytotoxic activity of selected this compound derivatives against various cancer cell lines.

| Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| Triazole linked N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine | MCF-7, A549, A375 | Varies | nih.gov |

| Cobalt(II) complex of 2-amino-6-methylbenzothiazole | MCF-7 | 14.12 | |

| Sulphonamide based 2,6-disubstituted-BTA | MCF-7, HeLa, MG63 | 34.5 (MCF-7), 44.15 (HeLa), 36.1 (MG63) | nih.gov |

| Acetylated benzothiazole (B30560) derivative | A549 | 10.67 ± 2.02 µg/mL | nih.govtandfonline.com |

| Substituted phenylamino based methoxy methylbenzothiazole | HeLa | 0.6 ± 0.29 | nih.govtandfonline.com |

Investigation of Molecular Mechanisms of Antiproliferative Effects (e.g., Apoptosis Induction)

The anticancer activity of this compound derivatives is often attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells. frontiersin.org Studies have shown that these compounds can trigger the intrinsic mitochondrial pathway of apoptosis. frontiersin.org This process involves the accumulation of reactive oxygen species (ROS), leading to a loss of mitochondrial membrane potential and subsequent activation of caspases, which are key executioner enzymes in the apoptotic cascade. frontiersin.org

For example, promising triazole linked N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine derivatives were found to induce apoptosis in MCF-7 breast cancer cells. nih.gov Further investigation revealed that these compounds caused a G2/M cell cycle arrest and increased the activity of caspase-9, providing evidence for their apoptotic-inducing capabilities. nih.gov The ability of these derivatives to target key proteins involved in cancer cell survival and proliferation, such as NF-kB and Survivin, further underscores their therapeutic potential. nih.gov

Antimicrobial Efficacy Assessments

Derivatives of this compound have demonstrated significant antimicrobial properties, with studies revealing their effectiveness against a broad range of bacterial and fungal pathogens.

Antibacterial Activity against Gram-Positive and Gram-Negative Bacterial Strains

The antibacterial potential of this compound derivatives has been extensively studied. Compounds derived from 2-amino-6-methylbenzothiazole have shown good to moderate activity against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like Escherichia coli. actapharmsci.com The introduction of various substituents to the benzothiazole core has been shown to enhance antibacterial activity. nih.gov

In one study, newly synthesized derivatives were screened against Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). impactfactor.org The results indicated that many of these compounds exhibited better activity than standard antibiotics like Gentamicin and Amoxicillin. impactfactor.org Another study synthesized a series of 4-thiazolidinones of nicotinic acid with 2-amino-6-methylbenzothiazole and evaluated their in vitro antimicrobial activity against S. aureus, S. pyogenes (Gram-positive), E. coli, and P. aeruginosa (Gram-negative). researchgate.netnih.gov

The following table presents the antibacterial activity of representative this compound derivatives.

| Derivative Type | Bacterial Strain | Activity | Reference |

| 2-Amino-6-methylbenzothiazole derivatives | S. aureus, E. coli | Good to moderate | actapharmsci.com |

| Substituted benzothiazole derivatives | S. aureus, B. subtilis, E. coli, P. aeruginosa | Better than Gentamicin and Amoxicillin | impactfactor.org |

| 4-Thiazolidinones of nicotinic acid with 2-amino-6-methylbenzothiazole | S. aureus, S. pyogenes, E. coli, P. aeruginosa | Moderate | researchgate.netnih.gov |

Antifungal Spectrum and Potency

In addition to their antibacterial properties, this compound derivatives have also been investigated for their antifungal activity. Several studies have reported their efficacy against various fungal species. For instance, newly synthesized derivatives were evaluated for their antifungal activity against Aspergillus niger, with some compounds showing potent inhibitory effects. lupinepublishers.com

Another study screened 4-thiazolidinones of nicotinic acid with 2-amino-6-methylbenzothiazole against three fungal species: Candida albicans, Aspergillus niger, and Aspergillus clavatus. researchgate.netnih.gov Furthermore, organophosphate derivatives of 2-(4'-aminophenyl)-6-methyl benzothiazole were found to be more fungitoxic than the parent compound against Aspergillus niger and Fusarium oxysporum. researchgate.net

The table below highlights the antifungal activity of various this compound derivatives.

| Derivative Type | Fungal Strain | Activity | Reference |

| C-6 Methyl Substituted Benzothiazole Derivatives | Aspergillus niger | Potent to moderate | lupinepublishers.com |

| 4-Thiazolidinones of nicotinic acid with 2-amino-6-methylbenzothiazole | C. albicans, A. niger, A. clavatus | Moderate | researchgate.netnih.gov |

| Organophosphate derivatives of 2-(4'-aminophenyl)-6-methyl benzothiazole | A. niger, F. oxysporum | More fungitoxic than parent compound | researchgate.net |

Antitubercular Activity Investigations

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents. Benzothiazole derivatives, including those with a 6-methyl substitution, have shown promise in this area. rsc.org

A Co(II) complex of 2-amino-6-methylbenzothiazole has been shown to exhibit good anti-tuberculosis activity. In another study, a series of benzothiazole derivatives were synthesized and evaluated for their in vitro activity against M. tuberculosis H37Rv, with several compounds demonstrating significant inhibitory effects. google.com Research has also shown that 2-amino-substituted benzothiazole derivatives possess notable antitubercular activity. istanbul.edu.tr

The following table summarizes the antitubercular activity of selected this compound derivatives.

| Derivative Type | Mycobacterium tuberculosis Strain | Activity (MIC) | Reference |

| Co(II) complex of 2-amino-6-methylbenzothiazole | M. tuberculosis | Good | |

| Benzothiazole derivatives | H37Rv | 0.5 µg/mL - 16 µg/mL | google.com |

| Benzothiazole-containing azetidinone derivatives | H37Rv (MTCC 200) | Significant | istanbul.edu.tr |

Antioxidant and Free Radical Scavenging Capabilities

The antioxidant potential of this compound derivatives has been a subject of significant research, with various studies employing 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays to evaluate their efficacy. These assays are widely used to determine the ability of compounds to donate a hydrogen atom or an electron to neutralize free radicals.

A study on a series of 6-substituted benzothiazoles revealed that thiol analogues of benzothiazole exhibited a notable antioxidant activity with an IC50 value of 0.046 mM in the DPPH assay. pnrjournal.com In the same study, aminothiol (B82208) analogues of benzothiazole showed an IC50 value of 1.39 mM. pnrjournal.com Further research on other benzothiazole derivatives highlighted their radical scavenging activities against both DPPH and ABTS radicals. pnrjournal.com For instance, certain compounds with methyl substitutions demonstrated increased activity. pnrjournal.com

Investigations into Schiff bases derived from 2-amino-6-methylbenzothiazole also confirmed their antioxidant properties through DPPH and ABTS radical scavenging assays. researchgate.net These studies collectively suggest that the this compound scaffold can be a promising backbone for the development of novel antioxidant agents. The presence of specific substituents, such as thiol groups, can significantly enhance the radical scavenging capacity. pnrjournal.com

A series of newly synthesized 2-aryl benzothiazole derivatives were evaluated for their antioxidant potential using both DPPH and ABTS methods. The results indicated that the derivatives showed significant radical scavenging activity, with the ABTS assay showing more sensitivity in detecting antioxidant activity compared to the DPPH assay. derpharmachemica.com For example, one derivative, BTA-1, at a concentration of 60 μg/ml, showed better antioxidant activity in the DPPH assay than the standard ascorbic acid at 40 μg/ml. derpharmachemica.com In the ABTS assay, several derivatives, including BTA-1, BTA-4, BTA-5, BTA-8, BTA-11, and BTA-12, at 60 μg/ml, demonstrated superior antioxidant activity compared to ascorbic acid at 40 μg/ml. derpharmachemica.com

Furthermore, a Cobalt(II) complex of 2-amino-6-methylbenzothiazole has been shown to possess significant antioxidant activity against the DPPH radical. researchgate.net This indicates that metal complexes of this compound derivatives can also be effective antioxidants.

Here is an interactive data table summarizing the antioxidant activity of selected this compound derivatives:

Lipid peroxidation is a detrimental process involving the oxidative degradation of lipids, which can lead to cell membrane damage. nih.gov The ability of this compound derivatives to inhibit lipid peroxidation and hemolysis (the rupture of red blood cells) has been investigated as a measure of their antioxidant and cytoprotective effects.

Research has shown that certain benzothiazole derivatives are effective in suppressing lipid peroxidation. pnrjournal.com For instance, a study on benzothiazole thiazolidinedione-2-acetamides demonstrated their ability to inhibit lipid peroxidation and hemolysis. pnrjournal.com Compounds containing a benzothiazole-2-amine moiety, including those with a 6-methyl substitution, exhibited strong potential in inhibiting both lipid peroxidation and erythrocyte hemolysis. pnrjournal.com

A study on a 6-nitrobenzo[d]thiazol-2-amine derivative (N2) highlighted its protective role against oxidative stress. nih.gov In a zebrafish model, N2 treatment led to an increase in antioxidant enzymes and a decrease in lactate (B86563) dehydrogenase levels, suggesting its ability to mitigate cellular damage. nih.gov While not a direct 6-methyl derivative, this study underscores the potential of the broader benzothiazole class in protecting against lipid peroxidation and related cellular damage. The study also noted that N2 showed minimal cytotoxic effects and no hemolysis at concentrations up to 100 μM. nih.gov

The mechanism by which these compounds inhibit lipid peroxidation is often attributed to their ability to scavenge lipid peroxyl radicals, thereby breaking the chain reaction of lipid degradation. nih.gov Phenolic antioxidants, for example, can transfer a hydrogen atom to a lipid peroxyl radical to halt the process. nih.gov While not all this compound derivatives are phenolic, their radical scavenging capabilities contribute to their anti-lipid peroxidation activity.

In Vitro Evaluation of Antioxidant Capacity (e.g., DPPH, ABTS Radical Scavenging Assays)

Anti-inflammatory and Analgesic Effects of this compound Derivatives

Derivatives of this compound have been investigated for their potential as anti-inflammatory and analgesic agents. nih.govnih.gov The benzothiazole nucleus is considered a valuable scaffold in the design of new therapeutic agents targeting inflammation and pain. nih.gov

Several studies have synthesized and evaluated various benzothiazole derivatives for their in vivo anti-inflammatory and analgesic activities. nih.gov For example, newly synthesized derivatives of benzothiazole bearing benzenesulphonamide and carboxamide moieties have shown significant anti-inflammatory effects in carrageenan-induced rat paw edema models. nih.gov Some of these compounds also demonstrated notable analgesic properties. nih.gov

The anti-inflammatory action of benzothiazole derivatives is thought to occur through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation and pain. nih.gov Some derivatives have shown selective inhibition of COX-2 over COX-1, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

A this compound-2-amine derivative demonstrated exceptionally good interleukin-1 (IL-1) suppression effectiveness, with an IC50 value of 6.38 μM. pnrjournal.com IL-1 is a pro-inflammatory cytokine involved in various inflammatory responses. Methoxy- and nitro-substituted derivatives of benzothiazoles have also displayed high anti-inflammatory and antioxidant properties. jchemrev.com

Here is an interactive data table summarizing the anti-inflammatory and analgesic activity of selected this compound derivatives:

Antiviral and Anti-HIV Research

The benzothiazole scaffold, including derivatives of this compound, has emerged as a promising area of research for the development of new antiviral and anti-HIV agents. mdpi.comnih.gov These compounds have been shown to target various stages of the viral life cycle.

In the context of anti-HIV research, a significant finding was the inhibitory activity of 2-(4-nitroanilino)-6-methylbenzothiazole against the Hepatitis C virus (HCV). nih.gov This compound was found to block the HCV RNA-dependent RNA polymerase in a dose-dependent manner, with an EC50 value of 8 µM. nih.govymerdigital.com The inhibition was determined to be non-competitive. nih.govymerdigital.com

While much of the research has focused on the broader class of benzothiazoles, the inclusion of a methyl group at the 6-position has been a feature in some of the synthesized compounds. ymerdigital.com The versatility of the benzothiazole ring allows for various substitutions to optimize antiviral activity. mdpi.com For instance, the development of hybrid molecules, such as benzothiazolyl-coumarins, has shown potential against HIV. ymerdigital.com

Further research has explored benzothiazole derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV. researchgate.net Although specific data on this compound derivatives in this context is limited in the provided results, the general success of the benzothiazole scaffold suggests that such derivatives could be promising candidates for future investigation.

Antidiabetic and Antiparasitic (e.g., Antileishmanial, Antimalarial, Anthelmintic) Investigations

Derivatives of this compound have been explored for their potential in treating diabetes and parasitic diseases. researchgate.netresearchgate.net

In the realm of antidiabetic research, N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives have been synthesized and evaluated for their in vivo antidiabetic activity. researchgate.net Several of these compounds demonstrated a significant lowering of plasma glucose levels in a non-insulin-dependent diabetes mellitus rat model. researchgate.net A possible mechanism of action is the inhibition of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). researchgate.net Docking studies have shown potential hydrogen bond interactions between the active compounds and the catalytic amino acid residues of this enzyme. researchgate.net

Regarding antiparasitic activity, benzothiazole derivatives have shown promise. For instance, 2-[(2-Chlorobenzothiazol-6-yl) amino] benzoic acid has demonstrated antiproliferative activity against Trichomonas vaginalis. ijirset.com While this is not a 6-methyl derivative, it highlights the potential of the substituted benzothiazole core. The addition of a 6-amino or 6-nitro benzothiazole group to other molecules has been shown to increase antileishmanial activity. jchemrev.com

Neurological and Central Nervous System Activities (e.g., Anticonvulsant, Central Muscle Relaxant)

The this compound structure has been associated with activities affecting the central nervous system (CNS), particularly as an anticonvulsant and a central muscle relaxant. ijirset.comnih.gov

Historically, 2-amino-6-methylbenzothiazole was identified as a centrally acting muscle relaxant. nih.govsigmaaldrich.com Studies in the 1960s determined its anti-tetanus activity in rabbits, finding it to be twice as active as mephenesin, a known muscle relaxant at the time. nih.gov This early research paved the way for further investigation into the neurological effects of benzothiazole derivatives.

More recently, research has focused on the anticonvulsant properties of this class of compounds. mdpi.comresearchgate.net Various derivatives of this compound have been synthesized and screened for their ability to protect against seizures in animal models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. mdpi.comresearchgate.net

For example, a study on new benztriazoles incorporating a mercapto-triazole and a 6-substituted benzothiazole moiety identified potent anticonvulsant compounds. mdpi.com Specifically, compounds with a fluorobenzyl ether linkage at the 6-position of the benzothiazole ring showed significant activity in both MES and scPTZ seizure models, with some exhibiting a better protective index than standard antiepileptic drugs. mdpi.com The versatility of the benzothiazole scaffold makes it a valuable platform for developing novel drugs for neurological disorders. researchgate.netresearchgate.net

Here is an interactive data table summarizing the anticonvulsant activity of selected this compound derivatives:

Enzyme Inhibition Studies (e.g., Carbonic Anhydrase, Cholinesterases)

Derivatives of this compound have been a subject of significant research in the field of enzyme inhibition, demonstrating notable activity against key enzymes such as carbonic anhydrases and cholinesterases. These studies are pivotal in the development of therapeutic agents for a variety of diseases.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. researchgate.net They are involved in numerous physiological processes, and their inhibition has therapeutic applications. researchgate.net

Proton transfer salts and metal complexes of 2-amino-6-methylbenzothiazole have been synthesized and evaluated for their inhibitory effects on human carbonic anhydrase isoenzymes I and II (hCA I and hCA II). semanticscholar.org Studies on a proton transfer salt formed between dipicolinic acid and 2-amino-6-methylbenzothiazole, along with its metal complexes, revealed inhibitory activity against the esterase functions of hCA I and hCA II. semanticscholar.org While no inhibition was observed for the hydratase activities, the synthesized compounds, when compared to the parent compounds, showed more potent inhibitory effects on esterase activity. semanticscholar.org

Similarly, other benzothiazole derivatives have been extensively studied as CA inhibitors. researchgate.netdoaj.org For instance, novel benzothiazole derivatives incorporating amino acid moieties showed inhibitory constants in the micromolar range against several human CA isoforms, being most effective against hCA V and hCA II. doaj.org Metal complexes of related sulfonamide-benzothiazole derivatives have also demonstrated remarkable inhibitory activities against hCA I and hCA II, with potencies comparable to the clinical standard, acetazolamide. researchgate.net

Interactive Table: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Benzothiazole Derivatives

| Compound Type | Target Isoform(s) | Activity/Findings | Reference(s) |

| Proton transfer salt of 2-amino-6-methylbenzothiazole and its metal complexes | hCA I, hCA II | Inhibited esterase activities; more potent than parent compounds. | semanticscholar.org |

| Amino acid-benzothiazole conjugates | hCA I, hCA II, hCA V, hCA XIII | Micromolar inhibition constants; most effective against hCA V and hCA II. | doaj.org |

| Metal complexes of 2-amino-6-sulfamoylbenzothiazole | hCA I, hCA II | Remarkable inhibitory activity, comparable to Acetazolamide. | researchgate.net |

| N-protected amino acid-benzothiazole conjugates | hCA I, hCA II, hCA IV, hCA XII | Weak, micromolar inhibitory activity. |

Cholinesterase Inhibition

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes in the regulation of neurotransmission. Their inhibition is a primary strategy in the management of neurodegenerative conditions like Alzheimer's disease. scispace.com

Schiff bases derived from 2-amino-6-methylbenzothiazole have been screened for their anticholinesterase activity. nih.gov Some of these compounds demonstrated effective inhibition against both AChE and BChE in a dose-dependent manner. nih.gov For example, specific Schiff base derivatives showed IC₅₀ values of 20.21 ± 0.06 µM against AChE and 28.01 ± 0.01 µM against BChE. nih.gov The inhibitory potential of these ligands was found to be enhanced upon complexation with metal ions like Cu(II) and Ag(I). nih.gov

Other studies on benzothiazole derivatives have also reported significant cholinesterase inhibitory activity. scispace.comchristuniversity.in Benzothiazolone derivatives were found to be more effective against BChE than AChE. One such derivative, M13, was identified as the most potent BChE inhibitor with an IC₅₀ value of 1.21 µM and was determined to be a reversible, noncompetitive inhibitor. scispace.com

Interactive Table: Cholinesterase Inhibition by this compound Derivatives

| Compound/Derivative | Enzyme | IC₅₀ Value (µM) | Reference(s) |

| Schiff base derivative 6 | AChE | 20.21 ± 0.06 | nih.gov |

| Schiff base derivative 6 | BChE | 28.01 ± 0.01 | nih.gov |

| Schiff base derivative 7 | AChE | 16.22 ± 0.18 | nih.gov |

| Schiff base derivative 7 | BChE | 20.11 ± 0.12 | nih.gov |

| Benzothiazolone derivative M13 | BChE | 1.21 | scispace.com |

| Benzothiazolone derivative M2 | BChE | 1.38 | scispace.com |

| Benzothiazole derivative 3s | AChE | 6.7 | christuniversity.in |

| Benzothiazole derivative 3s | BChE | 2.35 | christuniversity.in |

DNA Binding and Interaction Studies of this compound Compounds

The interaction of small molecules with DNA is a critical area of research, particularly for the development of new anticancer agents. Metal complexes and derivatives of this compound have been investigated for their ability to bind to DNA, revealing various modes of interaction.

Studies on palladium(II) complexes with 2-amino-6-methylbenzothiazole (L1) have confirmed that these compounds bind to calf thymus DNA (CT-DNA). nih.gov The binding mode for the complex [Pd(L1)₂Cl₂] was determined to be groove binding. nih.gov Similarly, a Cobalt(II) complex of 2-amino-6-methylbenzothiazole was shown to interact with CT-DNA, also via a minor groove binding fashion, with a calculated binding constant (Kb) of 1.24×10⁴ M⁻¹. researchgate.net

In another study, a Schiff base ligand synthesized from 2-amino-6-methylbenzothiazole and thiophene-2-carbaldehyde (B41791), and its subsequent Copper(II) complex, were analyzed for their DNA binding properties. doaj.orgtandfonline.com The results suggested that the Cu(II) complex binds to CT-DNA through intercalation between the DNA base pairs. doaj.orgtandfonline.com Ruthenium(II) complexes of Schiff bases derived from 2-amino-6-methylbenzothiazole have also been shown to interact with CT-DNA, likely through electrostatic interactions. scispace.com

Spectroscopic Techniques for DNA Interaction Analysis

To elucidate the nature and mode of DNA binding by this compound derivatives, various spectroscopic techniques are employed.

UV-Visible Absorption Spectroscopy is a primary tool used to investigate the binding between metal complexes and DNA. tandfonline.com When a complex interacts with DNA, changes in the absorbance (hypochromism or hyperchromism) and shifts in the wavelength (red or blue shift) of the absorption bands are observed. For instance, the interaction of a Co(II) complex of 2-amino-6-methylbenzothiazole with CT-DNA resulted in hyperchromism with a slight red shift, indicating an interaction with the secondary structure of DNA. In contrast, the binding of a Cu(II) Schiff base complex to DNA typically shows hypochromism, which is characteristic of an intercalative mode of binding involving strong stacking interactions between the complex and DNA base pairs. tandfonline.com

Fluorescence Spectroscopy is another sensitive method used to explore the binding mechanism. tandfonline.com This technique can determine the binding mode, such as intercalation or groove binding, and calculate binding constants. Studies on palladium(II) and copper(II) complexes of this compound derivatives have utilized fluorescence spectroscopy to confirm their interaction with DNA. nih.govtandfonline.com For example, the fluorescence of a molecule can be quenched or enhanced upon binding to DNA, providing insights into the binding event. Schiff base metal complexes derived from 2-amino-6-methylbenzothiazole showed effective interaction with CT-DNA in fluorescence emission studies. christuniversity.in

Molecular Docking Simulations with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in validating experimental findings and understanding interactions at a molecular level.

In the context of this compound derivatives, molecular docking has been used to validate DNA binding modes observed in spectroscopic studies. For a Co(II) complex of 2-amino-6-methylbenzothiazole, molecular docking analysis confirmed a minor groove binding mode with DNA, corroborating the results from absorption spectroscopy. researchgate.net The docking study revealed the energetically most probable poses and calculated a binding energy of -6.0 kcal/mol.

Beyond DNA, docking studies have also been employed to understand enzyme inhibition. The inhibition of cholinesterases by Schiff bases derived from 2-amino-6-methylbenzothiazole was supported by molecular docking, which helped to establish a structure-activity relationship. nih.gov Similarly, docking simulations of benzothiazole derivatives with the enzyme dihydroorotase revealed the formation of hydrogen bonds and strong hydrophobic interactions within the active site, suggesting a mechanism for the observed enzyme inhibition. nih.gov These computational studies provide a valuable framework for rational drug design and for understanding the molecular basis of the biological activity of this compound compounds.

Computational Chemistry and Theoretical Modeling of 6 Methylbenzothiazole

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of the electronic structure of 6-methylbenzothiazole, enabling the prediction of various chemical and physical properties.

Density Functional Theory (DFT) Applications to this compound

Density Functional Theory (DFT) has been widely applied to investigate the properties of benzothiazole (B30560) derivatives. scirp.orgscirp.org DFT methods, such as B3LYP with a 6-311+G* basis set, are well-suited for modeling organic systems in both gas and solution phases. acs.org These calculations are instrumental in optimizing molecular geometry, analyzing vibrational spectra, and determining the electronic structure of molecules like this compound. scirp.orgresearchgate.net For instance, theoretical studies on related benzothiazole compounds have successfully employed DFT to gain detailed information about electron distribution and chemical behavior. scirp.org The B3LYP functional is frequently recognized for its reliability in producing accurate structural optimizations for organic compounds. nih.gov In the study of the atmospheric oxidation of 2-methylbenzothiazole (B86508), DFT calculations were crucial in examining the reaction pathways and transition states for the reaction with OH radicals. acs.orgnih.gov

Frontier Molecular Orbital (FMO) Analysis and Electronic Properties

Frontier Molecular Orbital (FMO) analysis is a key application of DFT that provides insights into the electronic properties and reactivity of a molecule. scirp.org This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The HOMO-LUMO energy gap (ΔE) is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule; a smaller gap generally implies higher reactivity. scirp.orgresearchgate.net For benzothiazole derivatives, FMO analysis has been used to understand charge transfer within the molecule and to predict reactivity. scirp.orgresearchgate.net The spatial distribution of HOMO and LUMO also indicates potential sites for electrophilic and nucleophilic attack. scirp.org Studies on similar compounds, like 2-(4-aminophenyl)benzothiazoles, have used FMO analysis to predict their bioactivation pathways. rsc.org

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Benzothiazole (BTH) | - | - | - | scirp.org |

| 2-Amino-benzothiazole | - | - | - | scirp.org |

| 2-Methyl-benzothiazole | - | - | - | nih.gov |

Prediction of Reactivity Descriptors and Active Sites

Local reactivity can be predicted using Fukui functions or by analyzing the Molecular Electrostatic Potential (MEP). scirp.orgscirp.org The MEP map provides a visual representation of the charge distribution on the molecule, with color-coding indicating electron-rich (nucleophilic) and electron-poor (electrophilic) regions. scirp.org This allows for the identification of sites prone to electrophilic and nucleophilic attack. scirp.org For instance, in the oxidation of 2-methylbenzothiazole, theoretical calculations identified the C4, C5, C6, and C7 positions on the benzene (B151609) ring as potential sites for OH radical attack. acs.orgnih.gov

| Compound | Electronegativity (χ) (eV) | Chemical Hardness (η) (eV) | Global Softness (σ) (eV⁻¹) | Electrophilicity Index (ω) (eV) | Reference |

|---|---|---|---|---|---|

| Benzothiazole (BTH) | 0.1511 | - | - | 0.1375 | scirp.org |

| 2-SCH3_BTH | - | 0.153 | 6.5372 | - | scirp.org |

Spectroscopic Property Predictions (e.g., UV-Vis, NMR)

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting spectroscopic properties. scirp.org TD-DFT calculations can simulate UV-Vis absorption spectra by determining the electronic transition energies and oscillator strengths. scirp.orghereon.de These theoretical spectra can then be compared with experimental data to aid in the identification and characterization of compounds. nih.gov For benzothiazole and its derivatives, TD-DFT calculations have been used to assign the observed absorption bands to specific electronic transitions, such as n → π* and π → π*. scirp.orgresearchgate.net

Similarly, DFT can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. ekb.eg The theoretical prediction of ¹H and ¹³C NMR spectra for derivatives of 2-amino-6-methylbenzothiazole (B160888) has been reported, with the results showing good agreement with experimental data. researchgate.netnih.gov This aids in the structural elucidation of newly synthesized compounds.

| Compound | Calculated λmax (nm) | Experimental λmax (nm) | Method | Reference |

|---|---|---|---|---|

| 2-aminobenzimidazole | 279, 256, 235 (gas) | 283, 243, 212 (ethanol) | TD-DFT/B3LYP/6-311++G(d,p) | researchgate.net |

| 2-mercaptobenzothiazole | ~230-240, ~308-320 | ~230-240, ~308-320 | EOM-CCSD/6-31++G(d,p) | hereon.de |

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment. ambermd.org For derivatives of this compound, MD simulations have been used to understand their binding mechanisms with biological targets, such as enzymes. nih.govacs.org These simulations can reveal the stability of ligand-protein complexes and the key intermolecular interactions that govern binding affinity. acs.org

Conformational analysis of this compound derivatives helps to understand the spatial arrangement of atoms and the energy associated with different conformations. For example, in 2-amino-N-methyl-1,3-benzothiazole-6-sulfonamide, conformational analysis indicates that the methyl group attached to the sulfonamide nitrogen can rotate freely at ambient temperatures due to low energy barriers. This flexibility can be crucial for its interaction with biological receptors.

Studies of Intermolecular Interactions and Supramolecular Assemblies

The study of intermolecular interactions is essential for understanding the solid-state structure and crystal packing of this compound. X-ray diffraction studies on co-crystals of 2-amino-6-methylbenzothiazole have revealed the formation of three-dimensional networks stabilized by intermolecular hydrogen bonds. nih.gov In one such structure, N-H···O and O-H···N hydrogen bonds connect molecules of 2-amino-6-methylbenzothiazole and octanedioic acid into a stable supramolecular assembly. nih.gov The coordination of metal ions, such as Co(II), with 2-amino-6-methylbenzothiazole also leads to the formation of complexes where hydrogen bonding and other intermolecular forces stabilize the crystal structure. These non-covalent interactions play a critical role in determining the physical properties and molecular recognition behavior of the compound. researchgate.net

Computational Elucidation of Reaction Mechanisms (e.g., Oxidation Reactions)

Computational chemistry and theoretical modeling provide powerful tools for investigating the intricate mechanisms of chemical reactions involving this compound. These methods offer molecular-level insights into reaction pathways, transition states, and the energetics of various processes, which are often difficult to discern through experimental means alone. Density Functional Theory (DFT) has emerged as a particularly valuable method for these studies, enabling the examination of complex, open-shell systems and the role of spin states in reaction mechanisms. nih.govscirp.org

One area of significant computational investigation is the atmospheric oxidation of this compound, primarily driven by hydroxyl (OH) radicals. nih.gov Theoretical studies have elucidated the primary pathways of this oxidation process, identifying two main avenues of attack by the OH radical.

The first pathway involves the attack on the benzene ring of the this compound molecule. nih.gov The OH radical can add to the carbon atoms at the C4, C5, C6, and C7 positions, leading to the formation of hydroxylated products. nih.gov The second major pathway is the attack on the methyl group at the C2 position, which ultimately results in the formation of an aldehyde. nih.gov

Computational models have been instrumental in understanding the complexities of these reactions, especially the involvement of molecular oxygen and the influence of spin states. nih.gov For instance, the formation of hydroxylated products on the benzene ring necessitates the presence of oxygen and involves a spin flip of unpaired electrons. nih.gov DFT calculations, particularly when constrained to handle spin contamination issues (constrained density functional theory or CDFT), have been effective in modeling these intricate interactions. nih.gov

The table below presents theoretical data on the relative product distribution from the OH radical attack on the benzene ring of a similar compound, 2-methylbenzothiazole, which provides insight into the likely outcomes for this compound. nih.gov

| Product | Relative Distribution (%) |

|---|---|

| 7-OH–MeBTH | 36 |

| 6-OH–MeBTH | 34 |

| 5-OH–MeBTH | 15 |

| 4-OH–MeBTH | 15 |

Table 1: Theoretical Relative Product Distribution for OH Attack on the Benzene Ring of 2-Methylbenzothiazole. nih.gov